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Compound of Interest

1-(b-D-Xylofuranosyl)-5-
Compound Name:
methoxyuracil

Cat. No.: B15598549

Disclaimer: Direct experimental data for 1-(3-D-Xylofuranosyl)-5-methoxyuracil is not readily
available in public literature. This document provides a technical guide based on established
chemical principles and extrapolated data from closely related analogues, including 5-
methoxyuridine and other xylofuranosyl nucleosides. All protocols and data presented herein
should be considered predictive and require experimental validation.

Introduction

Nucleoside analogues are a cornerstone of modern antiviral and anticancer chemotherapy.
Modifications to both the sugar moiety and the nucleobase can profoundly influence the
compound's biological activity, selectivity, and pharmacokinetic profile. 1-(3-D-Xylofuranosyl)-5-
methoxyuracil is a synthetic nucleoside analogue featuring a xylofuranose sugar in place of the
natural ribose or deoxyribose, and a methoxy group at the 5-position of the uracil base. The
xylofuranose configuration, particularly the C3'-hydroxyl in an "up" (arabino-like) position, can
alter the conformational preferences of the nucleoside, potentially affecting its interaction with
viral or cellular enzymes. The 5-methoxy modification on the uracil ring is a known feature in
some naturally occurring modified ribonucleosides, where it can influence base pairing and
RNA stability.[1][2] This whitepaper outlines the predicted chemical properties, a proposed
synthetic route, and potential biological significance of this target compound.
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Predicted Chemical and Physical Properties

The properties of 1-(3-D-Xylofuranosyl)-5-methoxyuracil have been estimated based on its
calculated molecular formula and data from its close structural analogue, 5-methoxyuridine (the
ribofuranosyl counterpart).

Table 1: Calculated and Estimated Physical Properties

Property Value Basis for Estimation
Molecular Formula C10H14N207 Calculated

Molecular Weight 274.23 g/mol Calculated[3]

Exact Mass 274.08010 Da Calculated[3]

Appearance White to Off-White Powder Analogy to 5-methoxyuridine[4]

Analogy to 5-methoxyuridine

Melting Point ~210-220 °C

(217-218 °C)[4]
Solubility Soluble in Water, DMSO Analogy to 5-methoxyuridine[4]
XLogP3 -1.8 Analogy to 5-methoxyuridine[3]

Proposed Synthesis

The most established and versatile method for synthesizing pyrimidine nucleosides is the silyl-
Hilbert-Johnson (or Vorbriiggen) reaction.[5][6] This method involves the condensation of a
persilylated nucleobase with a protected sugar derivative, catalyzed by a Lewis acid. A
plausible synthetic pathway for 1-(3-D-Xylofuranosyl)-5-methoxyuracil is a three-stage process.

Synthesis Workflow Diagram
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Stage 3: Deprotection
Stage 1: Base Preparation

1-(B-D-Xylofuranosyl)
~5-methoxyuracil

Click to download full resolution via product page

Caption: Proposed three-stage synthesis workflow for the target compound.

Experimental Protocols

Protocol 3.2.1: Synthesis of 5-Methoxyuracil (via 5-Bromouracil)

e Bromination of Uracil: To a stirred suspension of uracil (1.0 eq) in glacial acetic acid, add 1,3-
dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq). Heat the mixture at 50°C for 1.5-2 hours.
The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is
diluted with ethyl acetate and filtered to yield 5-bromouracil as a white solid after drying.

¢ Methoxylation: 5-Bromouracil (1.0 eq) is suspended in a solution of sodium methoxide
(NaOMe) in dry methanol. The mixture is refluxed until TLC indicates the complete
consumption of the starting material. The reaction is then cooled, neutralized with an acidic
resin, filtered, and the solvent is evaporated under reduced pressure. The resulting crude
product is purified by recrystallization or column chromatography to yield 5-methoxyuracil.

Protocol 3.2.2: Synthesis of 1-(2,3,5-tri-O-acetyl-B-D-Xylofuranosyl)-5-methoxyuracil

« Silylation of 5-Methoxyuracil: A suspension of dry 5-methoxyuracil (1.2 eq) in
hexamethyldisilazane (HMDS) with a catalytic amount of trimethylsilyl chloride (TMSCI) or
ammonium sulfate is refluxed until the solution becomes clear. The excess HMDS is then
removed by distillation under reduced pressure to yield the persilylated 5-methoxyuracil as
an oil, which is used immediately in the next step.
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» Glycosylation (Vorbriiggen Coupling): The protected sugar, 1,2,3,5-tetra-O-acetyl-D-
xylofuranose (1.0 eq), is dissolved in a dry aprotic solvent such as acetonitrile or 1,2-
dichloroethane.[7][8] The silylated 5-methoxyuracil is added to this solution, followed by the
dropwise addition of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate
(TMSOTT) (1.2-1.5 eq), at 0°C or room temperature. The reaction is stirred at room
temperature or gentle heat (e.g., 65°C) until completion.[3] The reaction is then quenched,
diluted, and washed. The organic layer is dried and concentrated. The crude product is
purified by silica gel chromatography to yield the protected nucleoside.

Protocol 3.2.3: Deprotection to 1-(B-D-Xylofuranosyl)-5-methoxyuracil

o Zemplén Deprotection: The protected nucleoside is dissolved in dry methanol. A catalytic
amount of a freshly prepared solution of sodium methoxide in methanol is added. The
reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction
is neutralized with an acidic ion-exchange resin, filtered, and the solvent is evaporated. The
final product, 1-(B-D-Xylofuranosyl)-5-methoxyuracil, is purified by column chromatography
or recrystallization.

Predicted Spectroscopic Data

The following NMR chemical shifts are predicted by analyzing the known shifts of the
xylofuranosyl moiety and the influence of the 5-methoxy group on the uracil ring.

Table 2: Predicted *H NMR Chemical Shifts (in D20)
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Predicted Shift

Proton Multiplicity Notes
(ppm)

The 5-methoxy group
causes a downfield

H-6 ~76-7.8 S _
shift compared to
unsubstituted uracil.
Anomeric proton,

H-1' ~59-6.1 d typical for -
nucleosides.

H-2' ~43-45 t

H-3' ~4.2-4.4 t

H-4' ~4.1-4.3 m

H-5'a, H-5'b ~3.7-3.9 m
Methoxy group

-OCHs ~3.7-3.8 S protons on the uracil
ring.

Table 3: Predicted *3C NMR Chemical Shifts (in D20)
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Carbon Predicted Shift (ppm) Notes
C-2 ~152 Carbonyl carbon.
C-4 ~165 Carbonyl carbon.
Methoxy-substituted carbon,
C-5 ~140 o _
significantly downfield.
Shifted downfield by the
C-6 ~125-130 .
adjacent methoxy group.
Cc-1 ~90-92 Anomeric carbon.
Sugar carbons in typical
Cc-2 ~75-77 g P
furanose range.
Sugar carbons in typical
C-3 ~74-76 J P
furanose range.
Sugar carbons in typical
c-4 ~83-85 J P
furanose range.
Sugar carbons in typical
C-5' ~61-63 9 P
furanose range.
-OCHs ~56-58 Methoxy carbon.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed through a standard

characterization workflow.
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Caption: A standard workflow for the purification and characterization of a novel nucleoside.

Potential Biological Activity

While the biological activity of 1-(B-D-Xylofuranosyl)-5-methoxyuracil has not been reported,
the activities of related compounds provide a basis for speculation.

 Antiviral Potential: Xylofuranosyl nucleosides have been investigated as antiviral agents. The
altered sugar pucker can lead to inhibition of viral polymerases. For instance, certain
xylofuranosyl nucleoside phosphonates show activity against RNA viruses like the measles
virus. Furthermore, various 5-substituted pyrimidine nucleosides are known to possess
significant antiviral properties, particularly against herpesviruses.

» Anticancer Potential: Modifications at the 5-position of uracil are a common strategy in the
design of anticancer drugs (e.g., 5-Fluorouracil). Guanidino xylofuranosyl nucleosides have

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15598549?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

shown antiproliferative effects in leukemia and breast cancer cells.[3] The combination of the
xylose sugar and the 5-methoxy group could result in a compound with cytostatic or cytotoxic
properties that warrants investigation.

Conclusion

1-(B-D-Xylofuranosyl)-5-methoxyuracil represents an intriguing, yet unexplored, nucleoside
analogue. Based on well-established synthetic methodologies, its preparation via the
Vorbrtiggen glycosylation is highly feasible. The predicted chemical and physical properties,
derived from closely related structures, provide a solid foundation for its synthesis and
characterization. The structural motifs—a xylofuranose sugar and a 5-methoxyuracil base—are
associated with antiviral and anticancer activities in other nucleoside analogues, suggesting
that this compound is a promising candidate for biological screening and further drug
development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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